2,5-Bis(isopentyloxy)terephthalohydrazide
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Overview
Description
Preparation Methods
The synthesis of 2,5-Bis(isopentyloxy)terephthalohydrazide typically involves the reaction of 2,5-dihydroxyterephthalic acid with isopentyl bromide to form 2,5-bis(isopentyloxy)terephthalic acid. This intermediate is then reacted with hydrazine hydrate to yield the final product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the process .
Chemical Reactions Analysis
2,5-Bis(isopentyloxy)terephthalohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazide groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,5-Bis(isopentyloxy)terephthalohydrazide is widely used in scientific research, particularly in the development of covalent organic frameworks (COFs). These frameworks have applications in:
Mechanism of Action
The mechanism of action of 2,5-Bis(isopentyloxy)terephthalohydrazide involves its ability to form stable covalent bonds with other organic molecules. This property makes it an effective linker in COFs, where it helps create a stable and porous structure . The molecular targets and pathways involved include interactions with various functional groups, leading to the formation of hydrazone linkages .
Comparison with Similar Compounds
2,5-Bis(isopentyloxy)terephthalohydrazide can be compared with other similar compounds such as:
2,5-Bis(2-methoxyethoxy)terephthalohydrazide: Similar structure but with methoxyethoxy groups instead of isopentyloxy groups.
4,4’-(Ethyne-1,2-diyl)bis(2-propoxybenzohydrazide): Contains propoxy groups and an ethyne linkage.
(2,5-Bis(benzyloxy)-1,4-phenylene)bis(hydrazine): Features benzyloxy groups and a phenylene core.
The uniqueness of this compound lies in its specific isopentyloxy groups, which provide distinct chemical properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C18H30N4O4 |
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Molecular Weight |
366.5 g/mol |
IUPAC Name |
2,5-bis(3-methylbutoxy)benzene-1,4-dicarbohydrazide |
InChI |
InChI=1S/C18H30N4O4/c1-11(2)5-7-25-15-9-14(18(24)22-20)16(26-8-6-12(3)4)10-13(15)17(23)21-19/h9-12H,5-8,19-20H2,1-4H3,(H,21,23)(H,22,24) |
InChI Key |
OKCNLALKDPSNJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC1=CC(=C(C=C1C(=O)NN)OCCC(C)C)C(=O)NN |
Origin of Product |
United States |
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